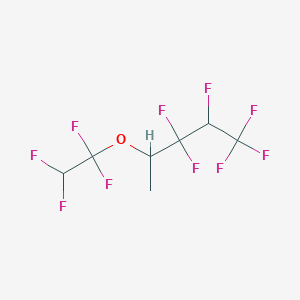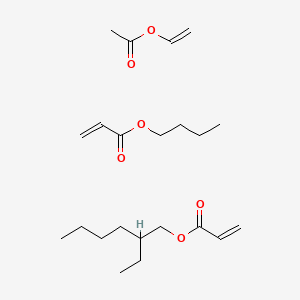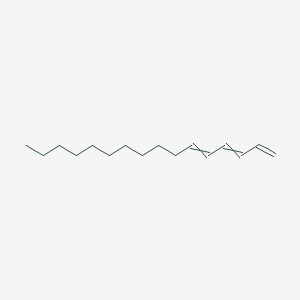
Hexadecatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecatriene is an unsaturated hydrocarbon with the molecular formula C₁₆H₂₈ It is characterized by the presence of three double bonds within its carbon chain
Preparation Methods
Hexadecatriene can be synthesized through several methods. One common approach involves the irradiation of apricot kernels . This method uses high doses of gamma irradiation to induce the formation of this compound along with other unsaturated hydrocarbons . Another method involves the chemical synthesis of this compound from simpler organic compounds through a series of reactions that introduce the necessary double bonds .
Chemical Reactions Analysis
Hexadecatriene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the compound, often using reagents like potassium permanganate or ozone.
Reduction: This process involves the addition of hydrogen to the compound, usually in the presence of a catalyst such as palladium on carbon.
Substitution: In this reaction, one or more hydrogen atoms in this compound are replaced by other atoms or groups, often using halogens or other reactive species.
Common reagents used in these reactions include potassium permanganate, ozone, and palladium on carbon . The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
Hexadecatriene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of unsaturated hydrocarbons under various conditions.
Biology: this compound is investigated for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound and its derivatives.
Industry: This compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism by which hexadecatriene exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, this compound can integrate into cell membranes, affecting their fluidity and function. It can also interact with signaling molecules and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Hexadecatriene can be compared with other similar unsaturated hydrocarbons, such as:
Heptadecadiene: Another unsaturated hydrocarbon with two double bonds.
Heptadecene: A similar compound with a single double bond.
This compound derivatives: Compounds with additional functional groups or different configurations of double bonds.
This compound is unique due to its specific arrangement of three double bonds, which gives it distinct chemical and physical properties compared to these similar compounds .
Properties
CAS No. |
25167-60-6 |
|---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
hexadeca-1,3,5-triene |
InChI |
InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-16H2,2H3 |
InChI Key |
ITGUEXZRKCJJAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


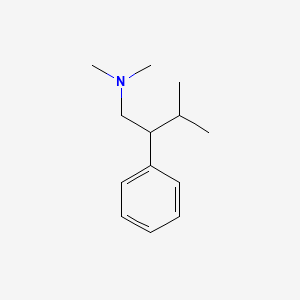
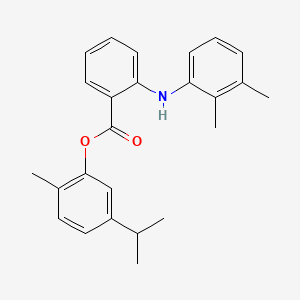
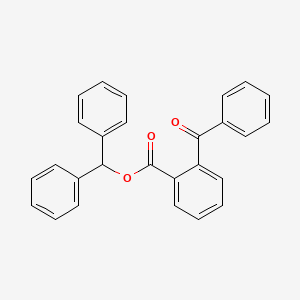
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)
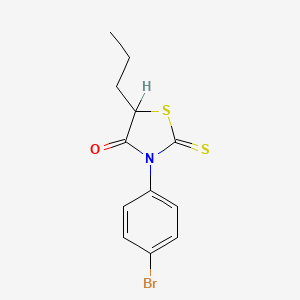
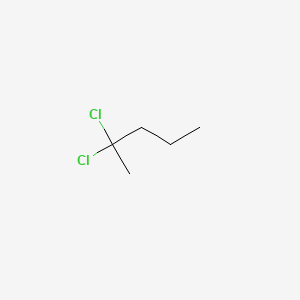
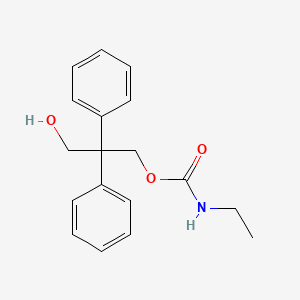
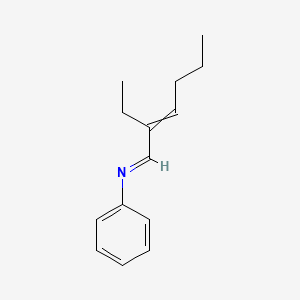
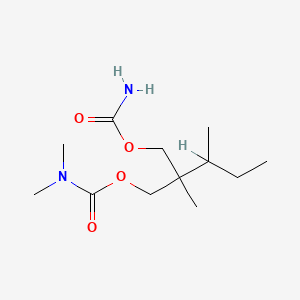
![Methyl 2-[2-(6-oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]hydrazine-1-carbodithioate](/img/structure/B14692947.png)
![2-Phenyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14692950.png)

